N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound (ID: G856-7888) is a 1,2,4-triazole-based acetamide derivative with a molecular formula of C20H22BrN5OS and a molecular weight of 460.39 g/mol . Key structural features include:
- Cyclohexyl substituent: Attached to the 5-position of the triazole ring, enhancing lipophilicity.
- 1H-pyrrol-1-yl group: At the 4-position of the triazole, enabling π-π stacking or hydrogen bonding.
- Sulfanyl bridge: Links the triazole and acetamide moieties, influencing conformational flexibility.
Properties
Molecular Formula |
C20H22BrN5OS |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22BrN5OS/c21-16-9-6-10-17(13-16)22-18(27)14-28-20-24-23-19(15-7-2-1-3-8-15)26(20)25-11-4-5-12-25/h4-6,9-13,15H,1-3,7-8,14H2,(H,22,27) |
InChI Key |
QJFGRHADFCPDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring is often introduced via a condensation reaction between an amine and a diketone.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting a thiol with an appropriate electrophile.
Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Triazole Ring Modifications
Physicochemical Properties
| Property | Target Compound | G856-7737 | Wang et al. (2012) |
|---|---|---|---|
| Molecular Weight | 460.39 | 349.36 | 433.35 |
| Halogen Presence | Br | F | Br |
| Lipophilicity (LogP)* | High (cyclohexyl) | Moderate | Moderate-high |
*Estimated based on substituent contributions.
Biological Activity
N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its structural features which include:
- Triazole ring : Known for its role in inhibiting fungal cytochrome P450 enzymes.
- Pyrrole moiety : Often associated with various biological activities including anticancer properties.
- Sulfanyl group : Contributes to the reactivity and potential interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazoles exhibit significant antibacterial properties. The compound has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 15 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
These results indicate that the compound possesses moderate antibacterial activity, especially against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce cytotoxicity in several cancer cell lines.
Case Study: Cytotoxicity Against MCF7 Cells
In a study assessing the cytotoxic effects on MCF7 breast cancer cells, the compound exhibited a dose-dependent response:
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 80 | |
| 25 | 65 | |
| 50 | 45 | 30 |
| 100 | 25 |
The IC50 value indicates that the compound has moderate efficacy in reducing cell viability in MCF7 cells, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
